![molecular formula C12H17N3O3 B1428747 1-(3-Ethoxy-4-nitrophenyl)piperazine CAS No. 1089280-28-3](/img/structure/B1428747.png)
1-(3-Ethoxy-4-nitrophenyl)piperazine
Overview
Description
“1-(3-Ethoxy-4-nitrophenyl)piperazine” is a chemical compound with the molecular formula C12H17N3O3 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. A variety of methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “1-(3-Ethoxy-4-nitrophenyl)piperazine” consists of a six-membered ring containing two nitrogen atoms .
Chemical Reactions Analysis
Piperazine compounds, including “1-(3-Ethoxy-4-nitrophenyl)piperazine”, are known for their wide range of biological and pharmaceutical activity. They are prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .
Scientific Research Applications
Pharmaceutical Drug Development
1-(3-Ethoxy-4-nitrophenyl)piperazine: is a compound that can be utilized in the synthesis of various pharmaceutical drugs. Its structure is amenable to modifications that can lead to the development of new therapeutic agents. For instance, piperazine derivatives are known to exhibit a range of biological activities and can act as building blocks for drugs targeting the central nervous system .
Agricultural Chemicals
In agriculture, this compound could be explored for the development of novel pesticides or herbicides. The nitrophenyl group, in particular, is a common moiety in many agrochemicals due to its potential reactivity with various enzymes in pests .
Materials Science
The nitrophenyl group in 1-(3-Ethoxy-4-nitrophenyl)piperazine can be used in materials science for the creation of novel polymers or coatings. These materials could have enhanced properties like increased thermal stability or specific interaction capabilities with other substances .
Environmental Science
This compound may have applications in environmental science, particularly in the detection and removal of pollutants. Its chemical structure could allow it to bind with specific contaminants, aiding in their extraction from water or soil samples .
Biochemistry Research
In biochemistry, 1-(3-Ethoxy-4-nitrophenyl)piperazine can be a precursor for compounds that interact with biological macromolecules. It could be used to study enzyme inhibition or to map out biochemical pathways within cells .
Pharmacology
The pharmacological potential of 1-(3-Ethoxy-4-nitrophenyl)piperazine is significant. It could be used to synthesize compounds with psychoactive properties or to create receptor agonists/antagonists that could lead to new treatments for various diseases .
Safety And Hazards
Safety data sheets indicate that “1-(3-Ethoxy-4-nitrophenyl)piperazine” may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment and adequate ventilation is advised when handling this compound .
Future Directions
properties
IUPAC Name |
1-(3-ethoxy-4-nitrophenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-2-18-12-9-10(3-4-11(12)15(16)17)14-7-5-13-6-8-14/h3-4,9,13H,2,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYYDDWMIXLCNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethoxy-4-nitrophenyl)piperazine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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